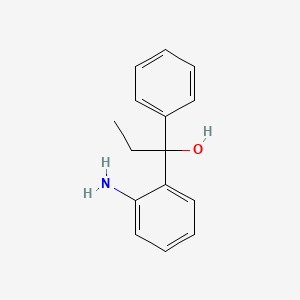

Amino-alpha-ethyl-benzhydrol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H17NO |

|---|---|

Molecular Weight |

227.30 g/mol |

IUPAC Name |

1-(2-aminophenyl)-1-phenylpropan-1-ol |

InChI |

InChI=1S/C15H17NO/c1-2-15(17,12-8-4-3-5-9-12)13-10-6-7-11-14(13)16/h3-11,17H,2,16H2,1H3 |

InChI Key |

GVJJQNPMSTWQJJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CC=CC=C1)(C2=CC=CC=C2N)O |

Origin of Product |

United States |

Reaction Mechanisms and Pathways

Radical and Carbocationic Intermediates

Formation and Reactivity of Carbocations within Reaction Sequences

The structure of Amino-alpha-ethyl-benzhydrol features a benzhydryl group, which is known to stabilize adjacent carbocations. The formation of a carbocation intermediate is a critical step in certain reaction sequences, such as SN1-type substitutions or eliminations. The generation of the benzhydryl carbocation from the corresponding alcohol can be achieved in acidic media. researchgate.net The stability of this carbocation is attributed to the extensive delocalization of the positive charge across the two phenyl rings.

Once formed, this highly reactive intermediate can undergo several competing pathways:

Nucleophilic Trapping: The carbocation can be trapped by various nucleophiles. Studies on sterically hindered diarylbenzhydryl carbocations have shown that they can be trapped by water, alcohols, or azide ions. researchgate.net The selectivity of the carbocation towards different nucleophiles provides insight into its reactivity.

Elimination: Deprotonation from an adjacent carbon can lead to the formation of an alkene. The competition between nucleophilic trapping and elimination is influenced by factors such as the nature of the solvent and the steric hindrance around the cationic center. researchgate.net

The pKR+ value, which quantifies the stability of a carbocation, has been measured for related benzhydryl cations, providing a thermodynamic basis for understanding their formation and persistence in solution. researchgate.net The study of these carbocationoids allows for a stepwise approach to SN1 reactions, enabling alkylation of various nucleophiles under controlled conditions. nih.gov

Catalytic Cycle Elucidation in Asymmetric Synthesis

Asymmetric synthesis is paramount for producing enantiomerically pure compounds, and understanding the catalytic cycles involved is key to optimizing these transformations.

Palladium-catalyzed allylic substitution, often referred to as the Tsuji-Trost reaction, is a powerful method for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgnih.gov In the context of synthesizing derivatives of this compound, the amino group can serve as a nucleophile to attack a π-allyl palladium complex.

The generally accepted catalytic cycle proceeds through the following key steps wikipedia.orgyoutube.com:

Oxidative Addition: A Palladium(0) catalyst coordinates to the double bond of an allylic substrate (containing a leaving group) and undergoes oxidative addition to form a η³-π-allyl Palladium(II) complex.

Nucleophilic Attack: The nucleophile, such as the amino group of this compound, attacks one of the terminal carbons of the π-allyl ligand. This step often proceeds with inversion of stereochemistry.

Reductive Elimination: The product is formed, and the Palladium(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.

The use of chiral ligands on the palladium catalyst can induce enantioselectivity, making this a valuable strategy in asymmetric synthesis. wikipedia.org Subsequent rearrangements of the initially formed product can sometimes occur, such as formal acs.orgacs.org-sigmatropic rearrangements, leading to more complex molecular architectures. acs.orgresearchgate.net

| Component | Role in Catalytic Cycle | Typical Examples |

|---|---|---|

| Palladium Precatalyst | Source of active Pd(0) catalyst | Pd₂(dba)₃, Pd(OAc)₂, [Pd(allyl)Cl]₂ nih.gov |

| Ligand | Modulates reactivity and selectivity; induces asymmetry if chiral | Phosphine (B1218219) ligands (e.g., Trost ligand), Phosphoramidites wikipedia.orgacs.org |

| Allylic Substrate | Electrophile containing a leaving group | Allylic acetates, carbonates, phosphates nih.govnih.gov |

| Nucleophile | Attacks the π-allyl complex | Amines, stabilized carbanions (e.g., malonates) wikipedia.orgnih.gov |

| Base | Often required to deprotonate the nucleophile | KOAc, Triethylamine nih.gov |

Phase-transfer catalysis (PTC) is a powerful technique for reacting reagents that are soluble in two immiscible phases, typically an aqueous and an organic phase. princeton.edu In the asymmetric synthesis of α-amino acids and their derivatives, chiral phase-transfer catalysts are employed to control stereochemistry. organic-chemistry.orgnih.gov

The mechanism for a typical solid-liquid phase-transfer catalyzed alkylation involves these steps:

Ion Pair Formation: A chiral quaternary ammonium (B1175870) salt (Q⁺X⁻), the catalyst, exchanges its counter-anion (X⁻) with the anion of the nucleophile (Nu⁻), which is often generated in the solid or aqueous phase by a base. This forms a chiral, lipophilic ion pair (Q⁺Nu⁻). princeton.edu

Phase Transfer: The Q⁺Nu⁻ ion pair is extracted into the organic phase, where the electrophilic substrate is dissolved.

Reaction in Organic Phase: The "naked" anion (Nu⁻) within the ion pair is highly reactive and attacks the electrophile. The chirality of the quaternary ammonium cation (Q⁺) creates a chiral environment, directing the attack to one face of the prochiral nucleophile, thus inducing enantioselectivity. organic-chemistry.orgnih.gov

Catalyst Regeneration: After the reaction, the newly formed product is released, and the catalyst (now as Q⁺Y⁻, where Y⁻ is the leaving group from the electrophile) returns to the aqueous/solid interface to begin another cycle.

Cinchona alkaloids are commonly used as precursors for highly effective chiral phase-transfer catalysts. core.ac.ukorganic-chemistry.org The efficiency and enantioselectivity of the reaction are highly dependent on the structure of the catalyst, the solvent, and the reaction temperature. organic-chemistry.org

Dual photoredox/nickel catalysis has emerged as a robust strategy for cross-coupling reactions under mild conditions. acs.org This methodology can be used to activate the C–OH bond of alcohols, including derivatives of this compound, for coupling with various partners.

A plausible mechanistic cycle involves the following stages acs.orgmdpi.comrsc.org:

Photocatalyst Excitation: An iridium-based photocatalyst (e.g., [Ir(ppy)₂(dF(CF₃)ppy)]PF₆) absorbs visible light to reach an excited state, which is a potent single-electron oxidant and reductant.

Alcohol Activation: The alcohol substrate is activated, for instance, by an N-heterocyclic carbene (NHC) salt or by conversion to an intermediate like an N-acyllutidinium species. This activation transforms the hydroxyl group into a better leaving group for subsequent radical generation.

Single Electron Transfer (SET): The excited Ir photocatalyst engages in SET processes. It can oxidize an amine to generate a nitrogen-centered radical or reduce an activated alcohol derivative to generate an alkyl radical.

Nickel Catalytic Cycle: Concurrently, a Ni(0) complex undergoes oxidative addition with an aryl or vinyl halide to form a Ni(II) species. This Ni(II) complex then traps the radical generated from the photoredox cycle to form a high-valent Ni(III) intermediate. mdpi.comnih.gov

Reductive Elimination: The Ni(III) species undergoes reductive elimination to form the desired C-C or C-heteroatom bond and regenerate a Ni(I) species, which is then reduced back to Ni(0) by the photocatalyst to complete both cycles.

Computational studies suggest that the reduction of Ni-coordinated N-acyllutidinium species can be a highly favorable pathway in these catalytic systems. researchgate.net

| Component | Function |

|---|---|

| Iridium Photocatalyst | Absorbs light and facilitates single-electron transfer (SET) events. acs.org |

| Nickel Catalyst | Performs the cross-coupling via oxidative addition and reductive elimination. mdpi.com |

| Alcohol Substrate | Radical precursor after activation. mdpi.com |

| Activating Agent | Converts the hydroxyl group into a good leaving group (e.g., forms N-acyllutidinium intermediate). researchgate.net |

| Coupling Partner | Typically an aryl or vinyl halide. acs.org |

| Light Source | Provides the energy to excite the photocatalyst (e.g., blue LEDs). |

Mechanistic Studies and Theoretical Support

To validate proposed reaction mechanisms, a combination of experimental observations and theoretical calculations is employed.

Kinetic studies are fundamental to understanding reaction mechanisms, providing information on reaction rates, rate-determining steps, and the species involved in these steps. For reactions involving benzhydrol derivatives, such as oxidation, kinetic analyses have been performed to elucidate the mechanism. orientjchem.orgresearchgate.net

A typical kinetic study involves:

Determining Reaction Order: The reaction is carried out under pseudo-first-order conditions by varying the concentration of one reactant while keeping others in large excess. The rate's dependence on the concentration of each species determines the order of the reaction with respect to that component. For instance, the oxidation of benzhydrol has been shown to be first order with respect to the oxidant, the substrate, and H⁺ ions. orientjchem.org

Effect of Solvent: The influence of the solvent's dielectric constant on the reaction rate can provide clues about the nature of the transition state. An increase in rate with decreasing dielectric constant often suggests a transition state that is less polar than the reactants, which can be indicative of charge dispersal. orientjchem.orgresearchgate.net

Activation Parameters: By studying the reaction rate at different temperatures, thermodynamic activation parameters such as enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy of activation (ΔG‡) can be calculated. These values offer deeper insight into the transition state structure.

Kinetic Isotope Effect (KIE): Replacing an atom with its heavier isotope (e.g., H with D) at a position involved in bond-breaking in the rate-determining step can significantly slow down the reaction. Measuring the KIE (kH/kD) is a powerful tool to probe whether a specific C-H bond cleavage is kinetically significant. acs.org

The following table illustrates hypothetical kinetic data from such an experiment.

| Experiment | [this compound] (M) | [Reagent X] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁴ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁴ |

| 3 | 0.10 | 0.20 | 6.0 x 10⁻⁴ |

From this data, doubling the concentration of this compound doubles the rate, indicating a first-order dependence. Doubling the concentration of Reagent X quadruples the rate, indicating a second-order dependence.

Based on the conducted searches, there is currently no publicly available scientific literature containing specific data on the application of Density Functional Theory (DFT) calculations to the reaction pathways of the chemical compound “this compound.” Consequently, the detailed research findings and data tables required to populate the requested article section are not available.

Stereochemistry and Chiral Resolution

Enantioselective Synthesis Strategies

Enantioselective synthesis, also known as asymmetric synthesis, utilizes chiral catalysts, reagents, or auxiliaries to guide a chemical reaction to preferentially form one enantiomer over the other. These strategies are crucial for producing enantiomerically pure compounds, which is particularly important in the pharmaceutical industry where different enantiomers can have vastly different physiological effects.

The synthesis of α-amino acids with multiple or quaternary stereogenic centers presents a significant challenge. researchgate.netrsc.org These complex structures are found in natural products and are used to create peptides with unique conformational properties. nih.gov A variety of methods have been developed to control the formation of these stereocenters with high diastereo- and enantioselectivity.

One successful approach involves the stereoselective C-radical addition to a chiral glyoxylate-derived N-sulfinyl imine, which can be achieved through visible light-promoted photoredox catalysis. rsc.org This method allows for the use of common carboxylic acids as radical precursors to synthesize highly functionalized and unnatural α-amino acids. rsc.org Another strategy is the asymmetric hydroformylation of α,β-unsaturated carboxylic acid derivatives using a rhodium catalyst, which can generate an α-quaternary stereocenter under mild conditions. rsc.org Furthermore, tandem reaction processes, such as the three-component coupling of α-iminoesters, Grignard reagents, and cinnamyl acetate, have been developed for the asymmetric synthesis of α-allyl-α-aryl α-amino acids. nih.govacs.org

Key Research Findings in Stereocenter Control:

| Method | Substrate Type | Key Features | Stereoselectivity |

| Photoredox Catalysis | Chiral N-sulfinyl imine + Carboxylic Acids | Uses organic photocatalyst; broad substrate scope. rsc.org | High diastereoselectivity |

| Asymmetric Hydroformylation | α,β-Unsaturated Carboxylic Acid Derivatives | Rhodium/Yanphos catalyst; creates α-quaternary center. rsc.org | Good enantioselectivity |

| Tandem Alkylation/π-Allylation | α-Iminoesters | Three-component coupling; forms α-allyl-α-aryl products. nih.govacs.org | High reactivity and selectivity |

| Asymmetric Phase Transfer Catalysis | Glycinate Schiff Base + Racemic Alkyl Halides | Uses chiral quaternary ammonium (B1175870) bromide; creates β-branched α-amino acids. organic-chemistry.org | Excellent syn- and enantioselectivity |

The development of chiral ligands is central to the success of asymmetric catalysis. pnas.orgpnas.orgacs.org These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. pnas.orgnih.gov The design of an effective chiral ligand is a complex task, as it must not only induce high enantioselectivity but also promote high catalytic activity. nih.gov

A significant number of "privileged ligands," many possessing C2 symmetry, have been developed and found to be applicable across a wide range of metal-catalyzed reactions. pnas.org Examples include diphosphine ligands like BINAP and DuPhos, as well as various ligands with coordinating nitrogen or oxygen atoms. pnas.org More recently, non-symmetrical modular ligands, such as P,N-ligands (e.g., PHOX ligands), have been shown to outperform symmetrical ligands in many reactions. pnas.org Chiral amino alcohols, which are readily available from the reduction of amino acids, are a particularly important class of precursors for synthesizing effective chiral ligands. rsc.orgrsc.orgpolyu.edu.hknih.gov

Prominent Classes of Chiral Ligands in Asymmetric Catalysis:

| Ligand Class | Coordinating Atoms | Key Features | Representative Ligands |

| Diphosphines | P,P | Often C2-symmetric; widely used in asymmetric hydrogenation. pnas.org | DIOP, DiPAMP, BINAP, DuPhos |

| Bisoxazolines | N,N | C2-symmetric; effective in various metal-catalyzed reactions. scispace.com | Methylenebis(oxazolines) |

| Amino Alcohols | N,O | Precursors to many ligands; used in additions of organozincs to aldehydes. rsc.orgpolyu.edu.hknih.gov | Derivatives of ephedrine, valinol |

| Phosphinooxazolines (PHOX) | P,N | Non-symmetric; modular and tunable for specific reactions. pnas.org | PHOX ligands |

The alkylation of chiral nickel(II) complexes derived from glycine (B1666218) Schiff bases is a robust and practical method for the asymmetric synthesis of a wide variety of α-amino acids. nih.gov This approach utilizes a chiral auxiliary, such as one derived from (S)-proline, to direct the stereoselective alkylation of the glycine enolate equivalent. nih.govrsc.org The reaction typically proceeds with high, thermodynamically controlled diastereoselectivity. nih.gov

An alternative and highly effective strategy involves the asymmetric phase-transfer catalysis (PTC) of achiral nickel(II) complexes of glycine-derived Schiff bases. acs.orgorganic-chemistry.org In this method, a chiral phase-transfer catalyst, often a quaternary ammonium salt derived from Cinchona alkaloids, is used to control the stereochemistry of the alkylation. acs.org This approach is particularly advantageous as it is straightforward and can provide access to various enantiomerically enriched α-amino acids with high enantioselectivity (up to 98.5% ee) in excellent yields. acs.org

Comparison of Asymmetric Alkylation Strategies:

| Strategy | Glycine Complex | Source of Chirality | Key Advantages |

| Chiral Auxiliary Method | Chiral Ni(II) complex | Covalently bound chiral auxiliary (e.g., from benzylproline). nih.govrsc.org | High diastereoselectivity; straightforward preparation. nih.gov |

| Phase-Transfer Catalysis | Achiral Ni(II) complex | Chiral phase-transfer catalyst (e.g., Cinchona alkaloid derivative). acs.org | Catalytic use of chirality; high enantioselectivity; simple procedure. acs.orgorganic-chemistry.org |

Stereoretentive cross-coupling reactions are powerful tools for forming carbon-carbon bonds while preserving the stereochemical integrity of a pre-existing chiral center. This is particularly valuable for modifying naturally occurring chiral molecules, such as amino acids, without racemization. springernature.com

A mechanistically designed Ni/Ir photoredox catalysis has been developed for the robust cross-coupling of chiral amino acid chlorides with unactivated C(sp³)–H hydrocarbons. nih.govkaist.ac.krresearchgate.net This reaction proceeds under mild conditions and provides modular access to a wide range of chiral amino ketones while retaining the stereochemistry of the starting amino acid. nih.govkaist.ac.kr The key to success is the strategic generation of an N-acyllutidinium intermediate, which facilitates the stereoretentive delivery of the product. nih.govresearchgate.net

Palladium-catalyzed cross-coupling reactions are also widely used. sigmaaldrich.comlibretexts.orglibretexts.orgmdpi.com Stereoretentive pathways are well-established for the coupling of enantioenriched main-group organometallic nucleophiles. nih.gov The stereochemical outcome (retention or inversion) is dictated by the mechanism of the transmetallation step, which can be influenced by factors such as ligands, additives, and the nature of the organometallic reagent. nih.gov

Examples of Stereoretentive Cross-Coupling Reactions:

| Reaction Type | Coupling Partners | Catalyst System | Key Feature |

| C(sp³)–H Acylation | Chiral amino acid chlorides + Hydrocarbons | Ni/Ir Photoredox | Retains stereochemistry of the amino acid. nih.govkaist.ac.kr |

| Suzuki-Miyaura Coupling | Enantioenriched benzylic organoboronic esters + Aryl iodides | Pd(PPh₃)₄ / Ag(I) | Stereoretentive transmetallation of the organoboron nucleophile. nih.gov |

| Alkyltrifluoroborate Coupling | Enantioenriched 1-(benzyloxy)alkyltrifluoroborates + Aryl halides | Palladium catalyst | Benzyl group plays a key role in the stereoretentive transmetallation. nih.gov |

Chiral Resolution Techniques

Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers. While enantioselective synthesis is often preferred, resolution remains a vital technique, especially on an industrial scale.

Dynamic kinetic resolution (DKR) is a powerful method that combines the kinetic resolution of a racemic starting material with in situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product, overcoming the 50% maximum yield of traditional kinetic resolution. nih.govnih.gov

DKR can be achieved through both chemical and enzymatic methods. nih.govasm.org Biocatalytic approaches often employ enzymes like transaminases or amidases in conjunction with a racemase. nih.govasm.org For instance, a transaminase-based DKR has been developed for preparing β-branched aromatic α-amino acids with high diastereo- and enantioselectivity. nih.gov This process involves the selective transamination of one enantiomer of an α-ketoacid substrate, while the other enantiomer undergoes rapid racemization, enabling high conversion to the desired L-amino acid product. nih.gov Similarly, d- and l-amino acids can be produced from racemic amino acid amides using stereoselective amino acid amidases in the presence of α-amino-ε-caprolactam racemase. asm.orgresearchgate.net

Purely chemical methods for the DKR of unprotected α-amino acids have also been reported, offering versatility that can be unmatched by biocatalytic approaches. nih.gov These methods can achieve nearly complete stereochemical outcomes under operationally simple conditions. nih.gov

Overview of DKR Methods for Alpha-Amino Acids:

| DKR Type | Catalyst System | Substrate | Key Principle |

| Biocatalytic (Transamination) | Transaminase enzyme | α-Ketoacids | Facile enantiomer interconversion followed by selective transamination of one enantiomer. nih.gov |

| Biocatalytic (Amidase) | Stereoselective amidase + Racemase | Amino acid amides | Stereospecific hydrolysis of one amide enantiomer coupled with racemization of the substrate. asm.org |

| Chemical | Chiral guanidine + Pyridoxal analogue | L-amino acids | Conversion of inexpensive L-amino acids to their unnatural D-isomers. scholaris.ca |

| Chemical | Nickel complex | Unprotected racemic α-amino acids | A chemical method that rivals the efficiency of enzymatic reactions. nih.gov |

Co-crystallization Methods for Racemic Mixture Separation

Chiral resolution can be achieved through the co-crystallization of a racemic compound with an achiral co-former, such as an inorganic salt. unibo.it This technique relies on the differential coordination and packing of enantiomers in the crystal lattice. The formation of ionic co-crystals (ICCs) with salts like lithium halides (LiCl, LiBr) has been shown to be an effective method for resolving racemic amino acids, a class of compounds structurally related to Amino-alpha-ethyl-benzhydrol. unibo.itnih.gov

The principle involves the preferential binding of the co-former to molecules of the same chirality, leading to the formation of conglomerate crystals (a mechanical mixture of homochiral crystals) or selective homochiral aggregation within a racemic crystal structure. unibo.it For instance, studies on racemic amino acids like histidine and proline have shown that co-crystallization with lithium salts favors the formation of hydrated ionic co-crystals, which can facilitate chiral resolution. unibo.itnih.gov The coordination preference of the metal cation is a critical factor; tetrahedral coordination, often favored by Li+ and Zn2+, tends to promote homochiral complexation, whereas octahedral coordination, common for Ca2+ and Mg2+, often results in heterochiral complexes and the formation of racemic crystals. unibo.it

| Amino Acid | Co-former | Coordination Geometry | Outcome | Reference |

|---|---|---|---|---|

| DL-Histidine | LiX (X=Cl, Br) | Tetrahedral (Li+) | Favors homochiral aggregation, facilitating resolution. | unibo.it |

| DL-Proline | LiX (X=Cl, Br, I) | Tetrahedral (Li+) | Forms hydrated ionic co-crystals, enhancing chiral resolution. | nih.gov |

| DL-Histidine | CaX2 | Octahedral (Ca2+) | Forms racemic crystals via heterochiral complexation. | unibo.it |

Liquid-Liquid Extraction with Lipophilic Chiral Complexes

Enantioselective liquid-liquid extraction (ELLE) is a promising technique for chiral separation that utilizes a chiral selector dissolved in an organic phase to preferentially extract one enantiomer from an aqueous phase. rsc.orgcinc.de The process relies on the formation of diastereomeric complexes between the chiral selector and the enantiomers of the racemic compound. These diastereomeric complexes exhibit different distribution coefficients between the two immiscible liquid phases, allowing for their separation.

For amino alcohols and related amino acids, common chiral selectors include macrocyclic crown ethers, tartaric acid derivatives, and chiral metal complexes. rsc.orgmdpi.com The formation of ternary mixed-metal complexes, for example with Cu(II) ions and a chiral ligand, has been shown to be effective. mdpi.com In such a system, the L-enantiomers of amino acids often exhibit a higher affinity for the ionic liquid phase containing the chiral selector than the D-enantiomers. mdpi.com The efficiency of the extraction is influenced by several factors, including the pH of the aqueous phase, the nature of the organic solvent, and the structure of the chiral selector. For instance, a study on the continuous extraction of 3,5-dinitrobenzoyl-D,L-leucine using a cinchona alkaloid extractant found the best results at a pH of 6, achieving a 61% yield for the L-enantiomer with an enantiomeric excess of 34%. cinc.de

Conformational Analysis of Related Structures

The three-dimensional structure of this compound is dictated by the interplay of steric and electronic factors originating from its constituent groups. Understanding these influences is aided by examining related molecular structures.

Conformational Studies of Oligopeptides Incorporating Alpha,Alpha-Disubstituted Amino Acids

The structure of this compound can be viewed as an analog of an alpha,alpha-disubstituted amino acid. Incorporating such amino acids into peptides significantly restricts their conformational freedom. researchgate.netjst.go.jp The size of the alkyl groups at the alpha-carbon has a profound impact on the preferred secondary structure of the peptide.

Research shows a distinct conformational preference based on the substituent.

α-Methylated Amino Acids : Peptides composed of chiral α-methylated disubstituted amino acids, such as 2-aminoisobutyric acid (Aib), predominantly adopt a 3(10)-helical structure. researchgate.netjst.go.jp

α-Ethylated Amino Acids : In contrast, peptides made from chiral α-ethylated disubstituted amino acids tend to favor a fully extended, planar C5-conformation. researchgate.netjst.go.jp This difference is attributed to the increased steric bulk of the ethyl groups, which disfavors the tighter helical turns.

This distinction is critical, as it demonstrates that the alpha-ethyl group, present in this compound, would strongly predispose related peptide structures to an extended conformation rather than a helical one.

| α,α-Disubstituted Amino Acid Type | Example Residue | Preferred Peptide Conformation | Reference |

|---|---|---|---|

| Achiral (Dimethyl) | 2-Aminoisobutyric acid (Aib) | 3(10)-Helix | researchgate.net |

| Chiral (α-Methylated) | (S)-Isonevaline | 3(10)-Helix | researchgate.netjst.go.jp |

| Achiral (Diethyl) | Diethylglycine | Fully extended C5-conformation | researchgate.net |

| Chiral (α-Ethylated) | (S)-α-Ethyl-α-phenylalanine | Fully extended C5-conformation | researchgate.netjst.go.jp |

Influence of Steric and Electronic Factors on Molecular Conformation

The conformation of a molecule is a balance between destabilizing steric effects (non-bonded repulsions) and stabilizing electronic effects (such as hydrogen bonding or delocalization). chemrxiv.orgnih.gov In this compound, the benzhydrol moiety, with its two large phenyl rings, is the dominant source of steric hindrance. This steric bulk restricts rotation around the single bonds, forcing the molecule to adopt a conformation that minimizes the spatial congestion of these groups.

Stereochemical Assignments of Metal-Ligand Complexes

Amino alcohols are effective ligands for transition metals, typically acting as bidentate N,O-donors to form stable five-membered chelate rings. wikipedia.orgresearchgate.net The coordination of an amino alcohol like this compound to a metal center results in the formation of a coordination complex with a defined stereochemistry.

When a chiral ligand like this compound coordinates to a metal, its stereochemistry is imparted to the complex. For octahedral complexes with a 1:3 metal-to-ligand ratio, this can result in the formation of facial (fac) and meridional (mer) isomers, both of which are chiral. wikipedia.org The specific stereochemical assignment of the resulting complex is therefore dependent on the chirality of the ligand and the geometric arrangement of the ligands around the central metal ion.

| Metal Ion | Common Stoichiometry (M:L) | Typical Geometry | Reference |

|---|---|---|---|

| Cu(II) | 1:1, 1:2 | Square Planar | researchgate.net |

| Ni(II) | 1:1, 1:2, 1:3 | Octahedral | researchgate.net |

| Co(II) | 1:1, 1:2, 1:3 | Octahedral or Tetrahedral | researchgate.net |

| Fe(III) | 1:1, 1:2, 1:3 | Octahedral | researchgate.net |

| Ti(IV) | 1:2 | Distorted Square Pyramidal | researchgate.net |

Advanced Analytical Techniques for Structural and Stereochemical Characterization

Chromatographic Methods

Chromatography is a powerful laboratory technique for the separation of mixtures. For a chiral compound like "Amino-alpha-ethyl-benzhydrol," chromatographic methods are indispensable for both purity assessment and the critical task of separating its enantiomers.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds. Its high resolution and sensitivity make it ideal for the stringent analytical requirements of pharmaceutical and chemical research.

HPLC is extensively utilized for the purity and impurity profiling of amino acids and their derivatives. nih.govnih.gov This is critical for ensuring the quality and consistency of these compounds. The methodologies often involve reversed-phase chromatography, ion-exchange chromatography, or hydrophilic interaction liquid chromatography (HILIC). nih.gov Impurities, which can arise from the synthetic process or degradation, can be separated from the main compound and quantified. For amino acids that lack a strong chromophore, derivatization is often employed to enhance detection. myfoodresearch.comliberty.edu However, advanced detection techniques are increasingly providing alternatives to derivatization. nih.gov

A typical HPLC setup for purity analysis would involve a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol. The gradient elution, where the composition of the mobile phase is changed over time, allows for the separation of compounds with a wide range of polarities.

Table 1: Representative HPLC Methods for Amino Acid Impurity Profiling

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Column | C18 reversed-phase | Ion-exchange |

| Mobile Phase | Acetonitrile/Water with TFA | Aqueous buffer gradient |

| Detection | UV at 210 nm | Post-column derivatization with Ninhydrin, UV-Vis detection |

| Application | General purity assessment | Analysis of physiological amino acid mixtures |

This table is for illustrative purposes and specific conditions would be optimized for "this compound".

The biological and pharmacological activity of chiral molecules can differ significantly between enantiomers. Consequently, the ability to separate and quantify these enantiomers is of utmost importance. Chiral HPLC is the gold standard for this purpose, employing a chiral stationary phase (CSP) to achieve separation. mdpi.comresearchgate.net The separation is based on the differential interactions between the enantiomers and the chiral selector on the stationary phase, leading to the formation of transient diastereomeric complexes with different stabilities. researchgate.net This results in different retention times for the two enantiomers, allowing for their resolution.

For amino alcohols, which share functional groups with "this compound," various chiral HPLC methods have been successfully developed. tandfonline.comnih.gov These methods can be broadly categorized into direct and indirect approaches. The direct approach, using a CSP, is generally preferred as it avoids the need for derivatization, which can introduce additional complexities and potential for analytical error. sigmaaldrich.com

A wide variety of chiral stationary phases are commercially available, with polysaccharide-based CSPs being among the most versatile and widely used. researchgate.netyakhak.org These CSPs are typically derived from cellulose or amylose that has been functionalized with phenylcarbamates. "Chiralcel OF" is a specific example of a CSP that falls into this category. The chiral recognition mechanism of these phases is complex and can involve a combination of hydrogen bonding, dipole-dipole interactions, π-π interactions, and steric hindrance. yakhak.org The specific substituents on the phenylcarbamate moieties play a crucial role in the enantioselectivity of the CSP. yakhak.org

The choice of mobile phase is also critical for achieving optimal separation on polysaccharide-based CSPs. Normal-phase eluents (e.g., hexane/isopropanol) are commonly used, but reversed-phase conditions can also be employed for certain applications. The nature of the analyte, including the presence of acidic or basic functional groups, will influence the choice of both the CSP and the mobile phase.

Table 2: Common Polysaccharide-Based Chiral Stationary Phases

| Chiral Selector | Backbone | Common Trade Names |

|---|---|---|

| Cellulose tris(3,5-dimethylphenylcarbamate) | Cellulose | Chiralcel OD |

| Amylose tris(3,5-dimethylphenylcarbamate) | Amylose | Chiralpak AD |

| Cellulose tris(4-methylbenzoate) | Cellulose | Chiralcel OJ |

This table provides examples of common polysaccharide-based CSPs and is not an exhaustive list.

The choice of detector in HPLC is crucial for achieving the desired sensitivity and selectivity.

Ultraviolet (UV) Detection: This is the most common detection method in HPLC. shimadzu.com For compounds with a suitable chromophore, such as the phenyl groups in "this compound," UV detection provides good sensitivity. Detection is typically performed at a wavelength where the analyte has maximum absorbance. shimadzu.com

Fluorescence (FL) Detection: For compounds that are naturally fluorescent or can be derivatized with a fluorescent tag, FL detection offers significantly higher sensitivity and selectivity compared to UV detection. myfoodresearch.comyakhak.org

Charged Aerosol Detection (CAD): CAD is a universal detection method that can detect any non-volatile analyte. nih.govnih.gov The response is largely independent of the chemical structure of the analyte, making it useful for impurity profiling where the identity and structure of all impurities may not be known. nih.gov

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (HPLC-MS) provides the highest level of selectivity and structural information. nih.govresearchgate.net MS detection can provide the molecular weight of the analyte and its fragments, which is invaluable for positive identification. For chiral separations, HPLC-MS can confirm the identity of the separated enantiomers.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. sigmaaldrich.com Amino acids and amino alcohols, including "this compound," are generally non-volatile due to their polar functional groups (amino and hydroxyl groups). sigmaaldrich.com Therefore, a derivatization step is typically required to increase their volatility and thermal stability, making them amenable to GC analysis. sigmaaldrich.comyoutube.com

Derivatization involves a chemical reaction to convert the polar functional groups into less polar, more volatile derivatives. Common derivatization techniques include:

Silylation: This involves reacting the active hydrogens in the amino and hydroxyl groups with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), to form trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) ethers and amines. sigmaaldrich.com

Acylation: This technique introduces an acyl group, often using reagents like trifluoroacetic anhydride (TFAA), to derivatize the amino and hydroxyl groups. researchgate.net

Alkylation: This method involves the addition of an alkyl group, for instance, through reaction with alkyl chloroformates. nih.govnih.gov

Once derivatized, the sample is injected into the gas chromatograph, where the components are separated based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides mass spectral data for identification. The fragmentation patterns observed in the mass spectrum are characteristic of the derivatized molecule and can be used to confirm its structure.

Table 3: Common Derivatization Reagents for GC-MS Analysis of Amino Alcohols

| Derivatization Method | Reagent | Target Functional Groups |

|---|---|---|

| Silylation | BSTFA, MTBSTFA | -OH, -NH2 |

| Acylation | TFAA, Pentafluoropropionic anhydride | -OH, -NH2 |

Capillary Electrophoresis (CE) for Hydrophilic Compounds

Capillary Electrophoresis (CE) is a powerful analytical technique that separates ionic species based on their electrophoretic mobility in an applied electric field. libretexts.org Its application is particularly advantageous for hydrophilic compounds like this compound due to the presence of the polar amino group, which can be protonated to carry a positive charge in acidic buffer solutions.

The most common mode, Capillary Zone Electrophoresis (CZE), separates ions based on their charge-to-size ratio. libretexts.org In the analysis of this compound, the protonated amine allows the molecule to migrate towards the cathode. The separation of potential impurities or related substances can be achieved based on differences in their charge states and hydrodynamic radii. Factors such as the pH of the buffer, applied voltage, and capillary temperature are optimized to achieve the best resolution. While direct UV detection is possible due to the benzhydryl chromophore, sensitivity can be significantly enhanced by derivatizing the primary amino group with a fluorescent tag, such as naphthalene-2,3-dicarboxaldehyde (NDA), prior to analysis. nih.gov

Spectroscopic and Spectrometric Methods

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. slideshare.netslideshare.net For this compound, ¹H and ¹³C NMR spectra provide detailed information about the molecular framework.

Structural Elucidation : The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment (chemical shift), their relative numbers (integration), and the connectivity between adjacent protons (spin-spin splitting). slideshare.net The aromatic protons of the phenyl rings, the methine proton of the benzhydryl group, the methylene and methyl protons of the ethyl group, and the protons associated with the amino and hydroxyl groups would all appear as distinct signals, confirming the compound's core structure. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to establish the connectivity between protons and their directly attached carbons, respectively, solidifying the structural assignment. researchgate.net

Diastereomeric Ratio Determination : Since this compound has two chiral centers, it can exist as two pairs of enantiomers (diastereomers). Diastereomers have different physical properties and distinct NMR spectra. The diastereomeric ratio (d.r.) of a mixture can be accurately determined by integrating well-resolved signals in the ¹H NMR spectrum that are unique to each diastereomer. researchgate.netnih.gov Protons close to the stereocenters are most likely to exhibit different chemical shifts. By carefully selecting a pair of non-overlapping signals corresponding to the two diastereomers and comparing their integral areas, a precise quantitative measure of the mixture's composition can be obtained. researchgate.net For complex spectra where signals overlap, advanced techniques like band-selective pure shift NMR can be employed to collapse multiplets into singlets, significantly improving spectral resolution and allowing for more accurate integration. rsc.orgresearchgate.net

| Proton Assignment | Diastereomer 1 Chemical Shift (δ, ppm) | Diastereomer 2 Chemical Shift (δ, ppm) | Integration Ratio | Information Gained |

|---|---|---|---|---|

| -CH(OH)- | 4.85 | 4.95 | Calculated from integral areas (e.g., 90:10) | Diastereomeric Ratio (d.r.) |

| -CH(NH₂)- | 3.15 | 3.22 |

Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), is a benchmark technique for the highly sensitive and selective quantification of organic compounds in complex matrices. nih.gov For amino group-containing molecules like this compound, electrospray ionization (ESI) in positive ion mode is typically used, as the amino group is readily protonated to form a stable [M+H]⁺ ion. nih.govresearchgate.net

The MS/MS process involves the selection of this precursor ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure and provides a high degree of certainty in its identification. For quantification, a specific and abundant transition from the precursor ion to a product ion is monitored using Selected Reaction Monitoring (SRM), which provides excellent sensitivity and minimizes interference from other compounds. acs.org Detection limits can reach sub-femtomole to attomole levels. researchgate.net Derivatization of the amino group can also be employed to enhance ionization efficiency and chromatographic retention if necessary. rsc.orgut.ee

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorbance of right- and left-circularly polarized light by a chiral molecule. chiralabsxl.com This technique is exceptionally powerful for determining the absolute stereochemistry (e.g., R/S configuration) of chiral centers.

Each enantiomer of a chiral compound produces a unique CD spectrum, with the spectrum of one enantiomer being a mirror image of the other. The sign of the observed peaks, known as the Cotton effect, is directly related to the molecule's absolute configuration. chiralabsxl.com To assign the absolute stereochemistry of a novel compound like this compound, its experimental CD spectrum is compared to either the spectra of structurally similar compounds with known configurations or, more definitively, to a theoretically calculated spectrum generated through quantum-mechanical methods. nih.gov A match between the experimental and calculated spectra for a specific stereoisomer allows for an unambiguous assignment of its absolute configuration.

Polarimetry is a fundamental technique used to measure the rotation of the plane of polarized light as it passes through a solution of a chiral compound. anton-paar.coms4science.at This property, known as optical activity, is a defining characteristic of enantiomers. The magnitude and direction of the rotation are measured using a polarimeter.

The specific rotation, [α], is a standardized value calculated from the observed rotation, which depends on the compound's structure, concentration, the path length of the sample cell, temperature, and the wavelength of the light used (typically the sodium D-line at 589 nm). rudolphresearch.com While one enantiomer will rotate light in a clockwise (+) or dextrorotatory direction, its mirror image will rotate light by an equal amount in a counter-clockwise (-) or levorotatory direction. researchgate.net Polarimetry is a simple and accurate method for assessing the enantiomeric purity of a sample and is widely used in quality control in the pharmaceutical and chemical industries. s4science.atrudolphresearch.com

| Technique | Parameter Measured | Information Obtained |

|---|---|---|

| NMR Spectroscopy | Chemical Shift Differences / Signal Integration | Diastereomeric Ratio |

| Circular Dichroism (CD) | Differential Absorption of Polarized Light (Cotton Effect) | Absolute Stereochemistry (R/S Configuration) |

| Polarimetry | Optical Rotation (Angle) | Enantiomeric Purity / Direction of Rotation (+/-) |

Theoretical Approaches in Analytical Chemistry

Modern analytical chemistry is increasingly supported by theoretical and computational approaches to aid in the interpretation of experimental data. For the characterization of this compound, quantum-mechanical calculations are particularly valuable.

As mentioned, theoretical calculations of CD spectra are now a standard and reliable method for assigning the absolute configuration of chiral molecules, especially for flexible structures where multiple conformations may exist. nih.gov Similarly, NMR chemical shifts and coupling constants can be predicted using computational methods like Density Functional Theory (DFT). These predicted spectra can be compared with experimental data to resolve ambiguities in complex structural assignments or to help differentiate between possible isomers. By simulating the properties of a proposed structure and matching them to measured data, theoretical approaches provide a powerful layer of verification for structural and stereochemical elucidation.

Quantum Chemical Computations for Stereochemical Analysis

No research articles or computational studies were identified that have applied quantum chemical computations to analyze the stereochemistry of this compound.

Isodesmic Reaction Scheme for Theoretical pKa Calculations

There is no available literature that details the use of isodesmic reaction schemes for the theoretical calculation of the pKa of this compound.

A table of mentioned compounds would be provided here if the article could be written. As no specific compounds related to "this compound" could be discussed, the table is not applicable.

Industrial and Applied Synthetic Research Perspectives Academic Focus

Process Development for Scalable Synthesis

The industrial viability of a chemical compound is heavily reliant on the development of efficient, scalable, and economically feasible synthetic routes. For chiral molecules such as Amino-alpha-ethyl-benzhydrol, this involves overcoming challenges in both the preparation of starting materials and the optimization of stereoselective reactions to ensure high purity of the desired enantiomer.

The synthesis of vicinal amino alcohols often proceeds through the reaction of a nucleophile with an imine, making the large-scale production of the imine starting material a critical first step. The imine precursor for this compound would typically be formed from a ketone and an amine. However, scaling this condensation reaction from the laboratory bench to an industrial process presents several significant challenges.

Further challenges include:

Reaction Kinetics and Purity: Achieving a high reaction rate and conversion without the formation of significant byproducts is crucial. Side reactions can become more prevalent at the higher temperatures or longer reaction times sometimes used in large-scale production.

Solvent and Reagent Selection: The choice of solvents and reagents must be guided by factors including cost, safety, environmental impact, and ease of removal from the final product. For instance, some syntheses may require dry solvents and inert atmospheres to prevent hydrolysis of the imine product, adding complexity and cost to the process. researchgate.net

Downstream Processing: The isolation and purification of the imine can be complicated. The stability of the imine itself is a concern, as they can be susceptible to hydrolysis. The purification method must be robust enough to handle large volumes while ensuring the starting material for the subsequent chiral synthesis is of high purity. Some modern approaches focus on transition-metal-free, aerobic conditions to generate imines in situ from alcohols, which presents an attractive, though mechanistically complex, alternative for scalable synthesis. nih.gov

Achieving high enantioselectivity on an industrial scale is a formidable challenge in modern synthetic chemistry. The production of enantiopure this compound requires a highly optimized and controlled asymmetric synthesis. The most common strategies involve the asymmetric reduction of a corresponding α-amino ketone or the asymmetric addition of a nucleophile to an imine. rsc.orgwestlake.edu.cn

Asymmetric transfer hydrogenation is a particularly powerful technique for this purpose. acs.org This method uses a chiral catalyst, often based on ruthenium, to transfer hydrogen from a simple hydrogen donor (like formic acid or isopropanol) to the substrate, creating the desired chiral amino alcohol with high enantiomeric excess (ee). acs.org Optimization of this process for large-scale production involves a multi-parameter approach:

Catalyst Efficiency: The catalyst's turnover number (TON) and turnover frequency (TOF) are critical for economic viability. A high TON means a small amount of the (often expensive) catalyst can produce a large amount of product. Research focuses on designing catalysts that are highly active and selective, allowing for catalyst loading to be decreased to as low as 0.13 mol %. acs.org

Reaction Parameters: Temperature, pressure, solvent, and substrate concentration must be finely tuned. For example, enzymatic cascades using engineered amine dehydrogenases or transaminases offer a route under mild, aqueous conditions, which is highly desirable for green and sustainable manufacturing. frontiersin.orgacs.orgnih.gov These biocatalytic methods can achieve excellent yields and greater than 99% ee. acs.orgnih.gov

Substrate and Product Handling: The stability of the reagents and the product under reaction conditions is crucial. The isolation of the final enantiopure amino alcohol from the reaction mixture, which includes the catalyst, solvent, and any unreacted starting materials or byproducts, must be efficient and prevent racemization of the product. nih.gov

The table below summarizes various synthetic strategies that can be optimized for the large-scale production of enantiopure amino alcohols like this compound.

Role in Precursor and Derivative Synthesis

Chiral amino alcohols are valuable building blocks in synthetic chemistry due to their bifunctional nature and inherent chirality. This compound can serve as a versatile precursor for a range of more complex and high-value molecules, from key pharmaceutical intermediates to advanced materials.

Alpha-amino carbonyl compounds, particularly α-amino ketones, are crucial synthetic intermediates for a wide variety of nitrogen-containing molecules, including many natural products and heterocyclic compounds. colab.wscolab.ws The controlled oxidation of the secondary alcohol group in this compound provides a direct route to the corresponding α-amino ketone.

Various synthetic methods have been developed for this transformation. A one-pot synthesis can be achieved using reagents like N-bromosuccinimide (NBS) to mediate the oxidation of the benzylic alcohol. rsc.org Other methods involve the use of hypervalent iodine reagents or other specialized oxidizing agents. organic-chemistry.org The resulting α-amino ketone is a versatile intermediate for several reasons:

It contains two reactive functional groups, the amine and the ketone, allowing for selective transformations at either site.

It serves as a building block for nitrogenous heterocyles. colab.ws

The chirality of the starting amino alcohol can be retained, leading to enantiomerically pure α-amino ketones, which are valuable in asymmetric synthesis.

The synthesis of these compounds is an active area of research, with modern methods focusing on direct C-H amination of ketones or the oxidative cleavage of aziridines. colab.ws The use of a well-defined chiral amino alcohol like this compound offers a reliable pathway to these important intermediates.

A novel and promising application for chiral amino-containing molecules is in the field of materials science, specifically in the creation of chiral nanoporous carbons (CNPCs). nih.govbiu.ac.il These materials are synthesized by the carbonization of chiral precursors, often chiral ionic liquids derived from amino acids. rsc.orgrsc.org The chirality of the molecular precursor is imprinted onto the structure of the resulting carbon material, bestowing it with enantioselective properties. nih.gov

While not a traditional amino acid, a derivative of this compound could potentially serve as a chiral precursor in a similar process. The synthesis involves:

Mixing the chiral precursor with a salt melt. mdpi.com

Carbonization at high temperatures to form a porous carbon structure. rsc.org

Removal of the salt template to yield a high-surface-area nanoporous material. nih.gov

The resulting CNPCs have demonstrated significant potential in applications requiring chiral recognition, such as enantiomeric separation, chiral catalysis, and chiral sensors. nih.govmdpi.com The enantioselectivity of the material is directly dependent on the chirality of the precursor molecule used in its synthesis. rsc.org This approach represents a significant advancement in creating functional chiral surfaces and materials.

Non-proteinogenic amino acids—those not found among the 20 common genetically coded amino acids—are of immense interest in medicinal chemistry and chemical biology. wikipedia.org They are used to create peptides and proteins with novel properties. Peptidomimetics are compounds designed to mimic natural peptides but with modified structures to improve their therapeutic characteristics, such as metabolic stability, bioavailability, and receptor affinity. frontiersin.org

The stereochemically defined structure of this compound makes it an excellent scaffold for the synthesis of these complex molecules.

Non-proteinogenic Amino Acids: The alcohol functionality can be oxidized to a carboxylic acid, transforming the amino alcohol into a non-proteinogenic α-amino acid. The bulky benzhydryl group and the ethyl substituent would confer unique steric and electronic properties not found in natural amino acids. Such "unnatural" amino acids are synthesized to probe biological systems or to create peptides with enhanced stability against enzymatic degradation. nih.govwiley-vch.de

Peptidomimetics: The rigid structure of the benzhydryl group can be used to constrain the conformation of a peptide chain, mimicking a specific secondary structure like a β-turn. nih.gov Incorporating such a scaffold can lead to peptidomimetics with improved biological activity and selectivity. nih.gov The synthesis of peptidomimetics is a key strategy in modern drug discovery, allowing chemists to overcome the inherent limitations of natural peptides as therapeutic agents. frontiersin.orgnih.gov

Production of Optically Active N-Protected Alpha-Amino Aldehydes

Optically active N-protected α-amino aldehydes are highly valuable and versatile intermediates in organic synthesis. acs.org Their dual functionality allows for a wide range of chemical transformations, making them crucial starting materials for the stereocontrolled synthesis of amino alcohols, amino acids, and various heterocyclic compounds of pharmaceutical importance. However, their synthesis is challenging due to their propensity for racemization and decomposition.

The use of chiral auxiliaries and catalysts is a cornerstone of modern asymmetric synthesis to address these challenges. wikipedia.org Chiral amino alcohols, structurally analogous to this compound, are frequently employed as catalysts or ligands to induce stereoselectivity in reactions producing chiral molecules. acs.orgnih.gov For instance, derivatives of diphenylprolinol have demonstrated high efficacy in promoting various asymmetric transformations, including Michael additions and aldol (B89426) reactions, which can be key steps in the synthesis of complex chiral structures. nih.govacs.orgresearchgate.net

A plausible synthetic strategy for producing N-protected α-amino aldehydes involves the asymmetric functionalization of a suitable prochiral substrate. A chiral catalyst or auxiliary, such as this compound, would create a chiral environment, directing the approach of a reagent to one face of the substrate, thereby yielding a product with high enantiomeric excess. For example, the asymmetric reduction of an N-protected α-amino acid to the corresponding aldehyde, or the controlled oxidation of an N-protected amino alcohol, could be mediated by a catalyst system incorporating a chiral ligand like this compound. The protecting group on the nitrogen atom, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), is crucial for preventing unwanted side reactions and ensuring the stability of the final aldehyde product. nih.govorganic-chemistry.org

The effectiveness of such a chiral ligand would be evaluated based on the yield and enantioselectivity of the reaction. Research in this area would involve screening various reaction conditions, such as solvent, temperature, and additives, to optimize the stereochemical outcome.

Below is an interactive table representing hypothetical research findings for the asymmetric synthesis of an N-protected α-amino aldehyde using a chiral amino alcohol catalyst.

| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | 10 | Toluene | 0 | 75 | 88 |

| 2 | 10 | THF | 0 | 81 | 92 |

| 3 | 10 | CH2Cl2 | 0 | 78 | 90 |

| 4 | 5 | THF | 0 | 80 | 91 |

| 5 | 10 | THF | -20 | 85 | 95 |

Interdisciplinary Research in Chemical Synthesis

Synergy between Academic and Industrial Research in Organic Synthesis Method Development

The development of novel methods in organic synthesis, particularly in the commercially vital area of asymmetric catalysis, is often driven by a powerful synergy between academic and industrial research. acs.orgacs.org This collaboration merges the fundamental, exploratory nature of academic investigation with the process-oriented, scalable approach of industrial development. chiralpedia.com

The journey of a new chiral molecule like this compound from a laboratory curiosity to an industrial tool exemplifies this synergy:

Academic Discovery and Innovation: University laboratories are typically the breeding ground for new catalysts and synthetic methods. liverpool.ac.uk Researchers might synthesize this compound and its derivatives, exploring their potential in various asymmetric reactions. The focus at this stage is on novelty, demonstrating high selectivity and broad substrate scope. The findings are usually disseminated through peer-reviewed publications.

Industrial Interest and Problem-Solving: The pharmaceutical and fine chemical industries are constantly seeking more efficient, cost-effective, and sustainable methods to produce enantiomerically pure compounds. ill.eu A promising result from an academic lab, such as a new catalyst that simplifies the synthesis of a key drug intermediate, will attract industrial attention. Industry scientists often focus on applying new academic methods to solve specific, practical challenges. acs.org

Collaborative Development: Direct partnerships can accelerate the transition of a new technology. acs.org An industrial partner might provide funding and resources to an academic lab to further explore the potential of a catalyst like this compound. This collaboration allows for the rigorous testing required for industrial application, focusing on factors like catalyst stability, recyclability, cost of goods, and safety. For instance, an academic group might discover that a diphenylprolinol derivative gives excellent enantioselectivity, and an industrial partner could then develop a method to immobilize this catalyst on a polymer support for use in continuous flow reactors, enhancing its industrial viability. nih.gov

Process Optimization and Scale-Up: The industrial team takes the lead in optimizing the reaction for large-scale production. This involves moving from milligram-scale lab experiments to kilogram or ton-scale manufacturing. This phase requires expertise in chemical engineering and process chemistry to ensure the reaction is robust, reproducible, and economically viable.

Commercialization and Impact: The successful outcome of this collaboration is a patented, scalable process that provides a competitive advantage. The chiral catalyst or the method itself may be commercialized, benefiting the broader scientific community and leading to the efficient production of important molecules. liverpool.ac.uk

This collaborative cycle ensures that fundamental scientific discoveries are translated into practical applications that can have a significant societal and economic impact.

Future Directions in Research on Amino Alpha Ethyl Benzhydrol and Analogues

Exploration of Novel and More Efficient Synthetic Pathways

The development of new and more efficient methods for synthesizing Amino-alpha-ethyl-benzhydrol and its analogues is a primary focus of future research. Current synthetic routes can be resource-intensive, and the drive is towards more sustainable, economical, and streamlined processes.

Future research will likely concentrate on the following areas:

Biocatalysis: The use of enzymes to catalyze the synthesis of chiral amino alcohols is a rapidly growing field. nih.gov Engineered enzymes, such as amino acid dehydrogenases (AmDHs) and imine reductases (IREDs), can offer high stereoselectivity under mild reaction conditions. nih.gov One-pot dual-enzyme cascades have already shown success in producing bichiral amino alcohols with excellent stereoselectivity (dr ≥ 98:2). nih.gov This approach minimizes the need for protection and deprotection steps, which is a common requirement in traditional chemical synthesis. nih.gov

Photocatalysis and Electrocatalysis: Visible-light-mediated photocatalysis is an emerging strategy for constructing challenging chemical bonds. nih.gov These methods can enable novel transformations and provide access to highly reactive intermediates under gentle conditions. Research into photocatalytic C-H amination, for example, could provide a direct route to amino alcohol synthesis from abundant alcohol precursors. nih.gov

One-Pot and Tandem Reactions: Combining multiple synthetic steps into a single, continuous process, or "one-pot" reaction, significantly improves efficiency by reducing waste, time, and the need for intermediate purification. nih.gov The development of tandem reactions, such as N-alkylation-C-allylation of ketiminoesters, offers elegant routes to complex amino acid structures. nih.gov

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and mixing. This technology can enhance reaction yields, improve safety, and facilitate scalability. Its application to the synthesis of this compound analogues could lead to more efficient and reproducible manufacturing processes.

| Synthetic Strategy | Potential Advantages | Relevant Research Area |

| Biocatalysis | High stereoselectivity, mild conditions, reduced waste. nih.gov | Engineered enzymes (AmDHs, IREDs) for asymmetric synthesis. nih.gov |

| Photocatalysis | Access to novel reactivity, use of visible light as a reagent. nih.govnih.gov | Radical C-H amination of alcohols. nih.gov |

| One-Pot Reactions | Increased step economy, reduced purification steps. nih.gov | Tandem functionalization of imine derivatives. nih.gov |

| Flow Chemistry | Precise reaction control, improved scalability and safety. | Continuous manufacturing of pharmaceutical intermediates. |

Advanced Mechanistic Investigations to Uncover New Reactivity

A deeper understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and for predicting the reactivity of this compound analogues. Future research will employ a combination of experimental and computational techniques to elucidate the intricate details of chemical transformations.

Key areas for mechanistic investigation include:

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model transition states, calculate reaction energy barriers, and predict the stereochemical outcome of reactions. This insight can guide the development of more effective catalysts and reaction conditions.

Kinetic Studies: Detailed kinetic analysis of synthetic reactions can reveal the rate-determining steps and the influence of various reaction parameters. researchgate.net For instance, understanding the role of hydrogen ions in the oxidation of benzhydrols helps in optimizing the reaction for the formation of benzophenone (B1666685) precursors. researchgate.net

In-situ Spectroscopic Analysis: Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to monitor reactions in real-time. This allows for the identification of transient intermediates and provides direct evidence for proposed reaction pathways.

Radical Intermediates: Many novel synthetic methods involve radical intermediates. nih.gov Investigating the formation, stability, and reactivity of these species is essential for controlling the regio- and stereoselectivity of reactions like C-H functionalization. A proposed mechanism for radical C-H amination involves the generation of an N-centered radical from an oxime imidate complexed with a chiral copper catalyst, which is excited by an iridium photocatalyst. nih.gov

Development of Enhanced Stereoselective Transformations

Given that this compound is a chiral molecule, the ability to selectively synthesize a single enantiomer is of paramount importance. Future research will continue to push the boundaries of stereoselective synthesis.

Promising avenues include:

Asymmetric Catalysis: The development of new chiral catalysts, including metal complexes and organocatalysts, is central to advancing stereoselective synthesis. diva-portal.orgdiva-portal.org For example, rhodium(II)-catalyzed 1,3-dipolar cycloadditions have been used to produce syn-α-hydroxy-β-amino esters with high diastereoselectivity. diva-portal.orgdiva-portal.org The use of chiral Rh(II) carboxylates can also induce moderate enantioselectivity. diva-portal.org

Chiral Auxiliaries: While the field is moving towards catalytic methods, the use of chiral auxiliaries remains a robust strategy. diva-portal.org Novel auxiliaries that are highly effective and easily recyclable will continue to be an area of interest. The use of chiral imines derived from (+)-α-methylbenzylamine has proven successful in asymmetric 1,3-dipolar cycloadditions. diva-portal.org

Dynamic Kinetic Resolution: This powerful technique combines the resolution of a racemic mixture with in-situ racemization of the undesired enantiomer, theoretically allowing for a 100% yield of the desired product. Applying this to the synthesis of this compound could significantly improve efficiency.

Substrate-Controlled Synthesis: In some cases, the existing stereocenters in a molecule can direct the stereochemical outcome of subsequent reactions. Research into understanding and exploiting these substrate-controlled diastereoselective reactions can simplify the synthesis of complex molecules with multiple stereocenters. nih.gov

| Stereoselective Method | Key Features | Example Application |

| Asymmetric Catalysis | Use of a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. | Sharpless asymmetric aminohydroxylation of alkenes. diva-portal.org |

| Chiral Auxiliaries | Covalent attachment of a chiral group to the substrate to direct a stereoselective reaction. diva-portal.org | Use of (-)-8-phenyl menthyl diazoacetate as a carbene source. diva-portal.org |

| Enzyme-Catalyzed Reactions | High enantioselectivity and operation under mild, aqueous conditions. nih.gov | Asymmetric reductive amination of α-hydroxy ketones. nih.gov |

| Radical Relay Chaperone Strategy | Bypasses the need for chiral pool precursors or chiral auxiliaries for enantioselective synthesis. nih.gov | Enantio- and regio-selective, radical β-C–H amination. nih.gov |

Innovations in Analytical Characterization and High-Throughput Screening

The development and analysis of new this compound analogues require sophisticated analytical techniques and efficient screening methods. Future progress in this area will be driven by automation, miniaturization, and data integration.

Expected innovations include:

Advanced Chromatographic Techniques: The use of smaller particle-packed columns (sub-2-µm) in High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) can significantly decrease analysis times while maintaining or improving resolution. chromatographytoday.com Multi-dimensional separation methods are also becoming crucial for characterizing complex mixtures with many variants. azolifesciences.com

High-Resolution Mass Spectrometry (HRMS): HRMS is a powerful tool for the structural elucidation and characterization of pharmaceutical compounds and their impurities. azolifesciences.comijcrt.org Innovations in MS instrumentation, such as Orbitrap and Quadrupole Time-of-Flight (Q-TOF) analyzers, offer enhanced resolution and mass accuracy. ijcrt.org Ambient ionization techniques like Desorption Electrospray Ionization (DESI) and Direct Analysis in Real Time (DART) allow for rapid screening with minimal sample preparation. walshmedicalmedia.com

High-Throughput Screening (HTS): HTS is essential for rapidly evaluating the properties of large libraries of compounds. acs.orgbohrium.com Fluorescence-based assays, for instance, can be used for the high-throughput determination of enantiomeric excess in chiral compounds like amino alcohols. nih.gov These methods often utilize 384-well plates and automated plate readers, enabling the screening of thousands of samples in a short time. nih.gov Microfluidic devices also show great potential for HTS of chiral separations, offering reduced analysis times and sample consumption. nih.gov

Chemometrics and Data Analysis: The vast amount of data generated from HTS and advanced analytical techniques requires sophisticated data analysis tools. Chemometrics and statistical methods, such as the Z-score methodology, can be used to identify trends and "hits" in large datasets, for example, in screening for optimal classical chiral resolution conditions. acs.orgbohrium.com

Q & A

Q. What are the established synthetic methodologies for preparing Amino-alpha-ethyl-benzhydrol, and how can side reactions be controlled during its synthesis?

- Methodological Answer : The synthesis typically involves protecting the amino group using tert-butoxycarbonyl (Boc) via reaction with di-tert-butylpyrocarbonate (Boc₂O) in isopropanol. The carboxamide or hydroxyl groups can be protected with benzhydrol, which is later removed using trifluoroacetic acid (TFA). Coupling reactions employ agents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIPC) with pyridine as a base. To minimize side reactions (e.g., ester hydrolysis or unintended deprotection), strict control of reaction stoichiometry, temperature (e.g., 0–25°C), and moisture-free conditions is critical .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural purity of this compound?

- Methodological Answer :

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., hydroxyl, amino) via characteristic absorption bands (e.g., O-H stretch at ~3200–3600 cm⁻¹, N-H bend at ~1600 cm⁻¹) .

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm molecular structure (e.g., benzhydrol’s aromatic protons at δ 7.2–7.5 ppm, ethyl group protons at δ 1.2–1.5 ppm).

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity using reverse-phase C18 columns with UV detection at 254 nm .

Q. What are the common protecting groups and coupling agents used in the functionalization of this compound derivatives?

- Methodological Answer :

- Amino Protection : Boc (via Boc₂O) or benzyloxycarbonyl (Cbz) groups.

- Hydroxyl Protection : Benzhydrol or trimethylsilyl (TMS) ethers.

- Coupling Agents : DCC/DIPC for amide bond formation, with 1-hydroxybenzotriazole (HOBt) to suppress racemization .

Advanced Research Questions

Q. How can solvent properties and photochemical conditions influence the reactivity of this compound in reduction or oxidation reactions?

- Methodological Answer : Solvents with high hydrogen-donating capacity (e.g., 2-propanol) reduce yields in photochemical reactions by competing with the target compound for reactive intermediates. For example, benzhydrol itself absorbs UV light, leading to unintended decomposition. To optimize yields:

Q. What strategies resolve contradictions in reported catalytic efficiencies for the oxidation of this compound derivatives?

- Methodological Answer : Systematic evaluation of co-catalysts under controlled conditions is essential. For example, in the oxidation of benzhydrol to benzophenone, the co-catalytic efficiency follows:

| Catalyst | Relative Efficiency |

|---|---|

| VO(acac)₂ | Highest |

| Co(OAc)₂ | Moderate |

| Mn(OAc)₂ | Lowest |

| To address discrepancies: |

- Standardize reaction parameters (temperature, O₂ flow rate).

- Use kinetic studies to compare turnover frequencies (TOF).

- Validate with in situ spectroscopic monitoring (e.g., FTIR) .

Q. How can mechanistic studies elucidate the dual role of this compound as both a reactant and a catalyst in specific transformations?

- Methodological Answer :

- Kinetic Profiling : Monitor reaction rates under varying substrate/catalyst ratios to distinguish catalytic vs. stoichiometric roles.

- Isotopic Labeling : Use deuterated benzhydrol (C₆H₅CD(OH)C₆H₅) to trace hydrogen transfer pathways.

- Computational Modeling : DFT calculations to identify transition states and intermediate stability .

Q. What experimental designs are recommended for analyzing competing pathways in the degradation or derivatization of this compound?

- Methodological Answer :

- Fractional Factorial Design : Test variables (pH, temperature, catalyst loading) to identify dominant pathways.

- LC-MS/MS : Track degradation products (e.g., benzophenone, ethylamine derivatives).

- Control Experiments : Compare results under inert (N₂) vs. oxidative (O₂) atmospheres to isolate pathway contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.